

Optimizing fermentation conditions for Lonomycin C production

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Compound of Interest

Compound Name: Lonomycin C

CAS No.: 68537-50-8

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Lonomycin C Production & Optimization Support Center[1][2]

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Bioprocess Engineer

Subject: Streptomyces ribosidificus Fermentation & Congener Profile Modulation

Core Directive & Operational Context

Welcome to the Lonomycin Technical Support Hub. You are likely here because your fermentation of Streptomyces ribosidificus (strain TM-481 or similar) is yielding predominantly Lonomycin A, with insufficient titers of the desired demethyl-congener, **Lonomycin C**. [1][2]

Lonomycin C (

) differs from the major product Lonomycin A (

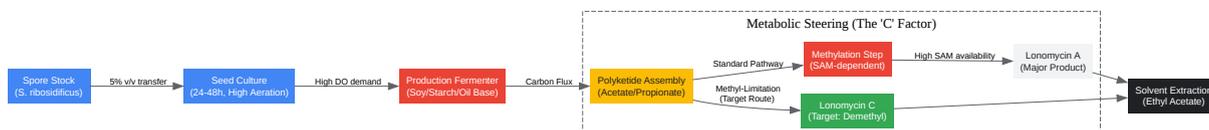
) by a single methyl group [1, 2]. [1][2] To optimize for "C", we must not only maximize total polyether titer but also apply metabolic pressure to inhibit the final methylation step or alter the extender unit availability during polyketide assembly.

This guide moves beyond basic protocols into metabolic steering and troubleshooting.

Fermentation Process & Metabolic Steering

Visualizing the Workflow

The following diagram outlines the critical control points where **Lonomycin C** production is determined.



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Figure 1: Production workflow highlighting the bifurcation between Lonomycin A (methylated) and C (demethylated).[1][2][3]

Technical FAQs & Troubleshooting Protocols

Module A: Media Design & Precursor Modulation

Q: My total titer is low (<100 mg/L). What is the baseline medium requirement? A: Polyether ionophores require complex nitrogen sources and slow-release carbon. Simple sugars often cause catabolite repression.

- Protocol: Switch to a Soy-Oil based medium.
 - Carbon: Soluble Starch (2.0%) + Glucose (0.5% - starter only).[1][2]
 - Nitrogen: Soybean Meal (2.0-3.0%) is critical.[1][2] It provides slow nitrogen and lipid precursors.
 - Precursor/Energy: Soybean Oil (1.0%).[1][2] Streptomyces utilize lipids efficiently for polyketide assembly, reducing viscosity and foaming compared to high-starch media.[1][2]

Q: I am getting 95% Lonomycin A. How do I shift the ratio toward **Lonomycin C**? A:

Lonomycin C is a demethyl derivative [2]. High levels of S-adenosylmethionine (SAM) favor Lonomycin A.[1][2] You must apply "Methyl Pressure."

- Strategy 1: Methionine Restriction. Ensure your complex nitrogen source (Soybean meal) is not supplemented with free Methionine.[1][2]
- Strategy 2: Sulfonamide Addition. (Experimental) Adding sub-lethal concentrations of sulfonamides can inhibit folate synthesis, reducing the methyl pool available for the methyltransferase enzymes.
- Strategy 3: Trace Metal Modulation. Methyltransferases are often Cobalt-dependent (via Vitamin B12).[1][2] Reducing

in the trace element solution can bottleneck the conversion of C to A.

Module B: Process Parameters (The "Oxygen Crash")

Q: Dissolved Oxygen (DO) drops to 0% at 24 hours and never recovers.[1][2] Is this normal? A: No. While a dip is expected, sustained anaerobic conditions stop polyketide synthesis. Streptomyces broths are highly viscous (pseudoplastic).[1][2]

- The Fix:
 - Agitation: Increase RPM to maintain DO > 20%.
 - Viscosity Control: If using high starch, add

-amylase (0.01%) at inoculation to thin the broth.[1][2]
 - Oil Feeding: Replace carbohydrate feeds with methyl oleate or soybean oil. This increases Oxygen Transfer Rate (OTR) capacity compared to viscous sugar solutions.[1][2]

Q: The pH drifts up to 8.5. Should I control it? A: Yes. High pH triggers lysis and protease activity, destroying your product.

- Target: Maintain pH 6.5 – 7.2.

- Control: Use Glucose feeds (acidifying) to counter ammonia release from soybean meal.[1]
[2] If pH rises > 7.5, the metabolism has shifted to pure proteolysis (starvation).[1]

Comparative Data: Congener Optimization

The following table summarizes the expected shifts in product ratio based on media modifications.

Parameter	Standard Condition	Optimized for Lonomycin C	Mechanism
Carbon Source	Glucose/Starch	Soybean Oil/Starch	Lipids provide Acetyl-CoA directly; avoid repression.[1][2]
CoCl ₂ (Cobalt)	0.01 g/L	0.00 g/L (Omitted)	Limits B12-dependent methylation of C A.
Methionine	Present in Hydrolysates	Restricted	Reduces SAM pool (Methyl donor).[1][2]
Harvest Time	96-120 Hours	72-90 Hours	Lonomycin C may be a precursor; harvest earlier to prevent conversion.[1][2]
Expected Ratio (A:C)	20:1	5:1 to 8:1	Enrichment of C achieved by bottlenecking downstream steps.[1]

Downstream Purification (Separating C from A)

Q: Lonomycin A and C co-elute on my HPLC. How do I separate them? A: They are structurally almost identical. Standard C18 gradients often fail.

- Extraction: Extract whole broth with Ethyl Acetate (pH 7.0). Evaporate to dryness.

- Purification Protocol:
 - Flash Chromatography: Silica Gel 60.
 - Mobile Phase: Benzene-Acetone (gradient) OR Chloroform-Methanol (98:2).^{[1][2]}
 - Differentiation: **Lonomycin C** is slightly more polar than A (due to the lack of a methyl group masking a polar site). It will elute after Lonomycin A in normal phase silica, but before Lonomycin A in reverse phase (C18) if the methyl group is on a hydrophobic tail ^[2, 3].
 - Note: Use Refractive Index (RI) or ELSD detection, as Lonomycin lacks strong UV chromophores ^{[1].^{[1][2]}}

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